3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine

Lipophilicity Physicochemical property ADME prediction

Fragment-based probe campaigns require rigid scaffolds engaging multiple hydrophobic subpockets. This compound provides a unique dual-heterocycle architecture: • Furan-2-yl methanesulfonyl & 4-(thiophen-2-yl)benzoyl on a rigid azetidine core • XLogP3 = 2.5, TPSA = 104 Ų; optimized for balanced permeability & solubility • Compatible with fragment merging and SAR exploration for GPCRs, kinases, epigenetic readers Available for immediate procurement.

Molecular Formula C19H17NO4S2
Molecular Weight 387.47
CAS No. 1705790-18-6
Cat. No. B2959631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine
CAS1705790-18-6
Molecular FormulaC19H17NO4S2
Molecular Weight387.47
Structural Identifiers
SMILESC1C(CN1C(=O)C2=CC=C(C=C2)C3=CC=CS3)S(=O)(=O)CC4=CC=CO4
InChIInChI=1S/C19H17NO4S2/c21-19(15-7-5-14(6-8-15)18-4-2-10-25-18)20-11-17(12-20)26(22,23)13-16-3-1-9-24-16/h1-10,17H,11-13H2
InChIKeyPHGYYXLWVRYFEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(Furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine – Core Properties & Sourcing


3-[(Furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine (CAS 1705790-18-6) is a synthetic azetidine derivative characterized by a furan-2-yl methanesulfonyl group at the 3-position and a 4-(thiophen-2-yl)benzoyl substituent at the 1-position of the azetidine ring [1]. This compound belongs to a class of heterocyclic sulfones that attract interest in medicinal chemistry as rigid scaffolds for target engagement. Its molecular formula is C19H17NO4S2, with a molecular weight of 387.5 g/mol, an XLogP3 of 2.5, and a topological polar surface area (TPSA) of 104 Ų [1]. The simultaneous presence of furan and thiophene heterocycles distinguishes it from many simpler azetidine building blocks, potentially offering unique electronic and steric properties for structure-activity relationship (SAR) exploration [1].

Rigid Azetidine Sulfone Scaffold

Supports SAR exploration with defined geometry for target engagement studies

Dual Heterocycle Architecture

Furan and thiophene rings enable multi-pocket probe design in fragment-based campaigns

Moderate Lipophilicity Profile

Computed properties place this scaffold in CNS-penetrant and oral chemical space

3-[(Furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine – Structural Substitution Limitations


While the azetidine sulfone chemotype is shared with numerous research compounds, simple substitution is hindered by the dual heterocycle architecture of 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine. The specific combination of a furan-2-yl methanesulfonyl group and a 4-(thiophen-2-yl)benzoyl moiety creates a unique electronic and conformational landscape that cannot be replicated by mono-heterocycle analogs or positional isomers [1]. Even minor regioisomeric changes (e.g., thiophen-2-yl vs. thiophen-3-yl) can alter the geometry of the biaryl system, potentially affecting π-stacking interactions and target binding [2]. Without direct comparative pharmacological data, the default assumption—supported by decades of medicinal chemistry precedent—is that subtle structural modifications in this chemotype will lead to non-linear changes in potency, selectivity, and pharmacokinetics [2]. Therefore, generic substitution without explicit bridging data carries a significant risk of losing the specific properties that make this scaffold valuable for a given screening campaign.

Target: furan-2-yl + thiophen-2-yl

Positional isomer may shift π-stacking

Thiophen-3-yl regioisomer alters biaryl geometry; binding interactions may not transfer directly

Target: dual-heterocycle scaffold

Mono-heterocycle analogs lack thiophene-benzoyl

Simpler azetidine building blocks cannot replicate multi-subpocket engagement; SAR may shift

3-[(Furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine – Differentiation Evidence


Lipophilicity: Computed XLogP3 Comparison

The target compound exhibits a computed XLogP3 value of 2.5, which places it in a moderate lipophilicity range typical of CNS-penetrant and orally bioavailable chemical space [1]. The positional isomer 3-[(furan-2-yl)methanesulfonyl]-1-[4-(thiophen-3-yl)benzoyl]azetidine (CAS 1796970-59-6) also reports an XLogP3 of 2.5, as expected for regioisomers with identical molecular formula [2]. While the computed values are identical, experimental chromatographic logD7.4 measurements would be required to differentiate the subtle conformational effects of the 2-thienyl vs. 3-thienyl substitution on lipophilicity. Currently, no experimental logD data are publicly available for direct comparison.

Computed XLogP3
Data to verify
Target: XLogP3 = 2.5vs3-thienyl isomer: XLogP3 = 2.5
Computed parity; experimental logD₇.₄ data absent for both isomers
Selection requires explicit pharmacological profiling; computed values alone insufficient
Lipophilicity Physicochemical property ADME prediction

Topological Polar Surface Area and Permeability

The TPSA of the target compound is 104 Ų, which is identical to its thiophen-3-yl positional isomer [1][2]. This value is above the typical threshold of 90 Ų for good oral absorption, suggesting moderate permeability. In the broader azetidine sulfone class, modifications such as replacing the furan with a phenyl group (e.g., 3-[(phenyl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine) would reduce TPSA by approximately 13 Ų due to the loss of the furan oxygen, potentially improving permeability at the cost of specific polar interactions [3]. However, no experimental PAMPA or Caco-2 data are available for any of these analogs to validate the computational predictions.

Computed TPSA
Class-level
104Ų
Identical TPSA across positional isomers; permeability prediction alone insufficient for selection
No experimental PAMPA or Caco-2 data available; class-level inference only
Polar surface area Membrane permeability Oral bioavailability

Dual Heterocycle Scaffold Uniqueness

The target compound integrates three distinct pharmacophoric elements: a furan ring, a thiophene ring, and an azetidine sulfone core [1]. In contrast, many commercial azetidine building blocks contain only a single heterocycle (e.g., 3-[(furan-2-yl)methanesulfonyl]azetidine, CAS 1864051-74-0, which lacks the benzoyl-thiophene moiety) [2]. A substructure search of the PubChem database reveals that fewer than 50 compounds contain the simultaneous combination of a furan-2-ylmethylsulfonyl group and a 4-(thiophen-2-yl)benzoyl group, highlighting the relative scarcity of this scaffold [1]. This dual-heterocycle arrangement may enable simultaneous engagement of multiple subpockets in a biological target, a feature that simpler analogs cannot replicate.

Heterocycle Count
Class-level
3 pharmacophoric elements vs 2 in mono-heterocycle analogs
Structural differentiation may support IP exploration; no bioactivity comparison established
Fewer than 50 PubChem entries share this dual-heterocycle combination
Scaffold diversity Chemical space Fragment-based drug design

3-[(Furan-2-yl)methanesulfonyl]-1-[4-(thiophen-2-yl)benzoyl]azetidine – Application Scenarios


Multi-Pocket Target Chemical Probe

Because this compound presents both a furan and a thiophene ring on opposite sides of a rigid azetidine core, it is structurally suited for designing chemical probes that must engage two distinct hydrophobic subpockets simultaneously [1]. The sulfonyl group provides a hydrogen-bond acceptor to anchor the probe, while the biaryl system can explore additional lipophilic contacts. Researchers developing probes for targets with large, multi-chambered binding sites (e.g., GPCRs, kinases, or epigenetic readers) may find this scaffold particularly attractive [2].

Fragment-Based Discovery: Rigid Sulfone Spacer

The azetidine ring offers enhanced conformational rigidity compared to acyclic sulfones, which can improve entropy of binding and selectivity in fragment-based campaigns [2]. The furan-2-yl methanesulfonyl group can act as a metabolically more labile isostere of phenyl sulfones, potentially reducing the risk of reactive metabolite formation during lead optimization [1]. This compound can serve as a starting fragment for merging with other validated fragments targeting adjacent sites.

Pharmacokinetic Bridging for Heterocycle Clearance

For preclinical programs where furan and thiophene rings are suspected to influence cytochrome P450-mediated metabolism, this compound can be used as a comparator tool alongside its positional isomer (thiophen-3-yl) to deconvolute site-specific oxidation rates [2]. Although no intrinsic clearance data are publicly available, the compound's moderate lipophilicity (XLogP3 = 2.5) suggests it could serve as a reference for microsomal stability assays in cross-scaffold optimization campaigns [1].

Application
Selection Property
Validation Focus
Multi-pocket target probe design
Dual heterocycle architecture with rigid sulfone core
Subpocket engagement and hydrogen-bond anchoring studies
Fragment-based discovery campaigns
Conformationally constrained azetidine spacer
Binding entropy contribution and selectivity profiling
CYP metabolism deconvolution
Furan-thiophene clearance comparison across regioisomers
Microsomal stability cross-scaffold assay context
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